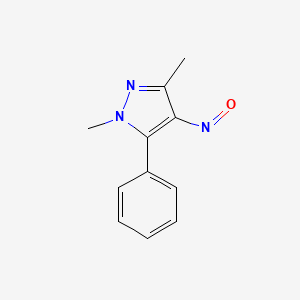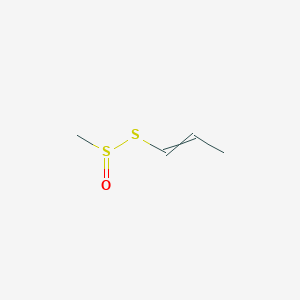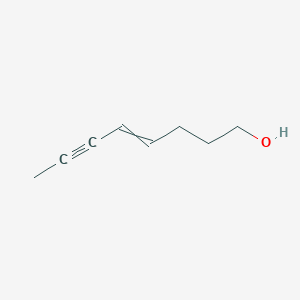
Oct-4-EN-6-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-4-EN-6-YN-1-OL is an organic compound characterized by the presence of both an alkene and an alkyne functional group along with a hydroxyl group. This compound is part of the enynol family, which is known for its unique reactivity due to the presence of multiple unsaturated bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-EN-6-YN-1-OL typically involves multi-step organic reactions. One common method is the partial hydrogenation of an appropriate precursor, such as an octadiyne, using a Lindlar catalyst to selectively reduce one of the triple bonds to a double bond while leaving the other triple bond intact . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond followed by selective reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oct-4-EN-6-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Oct-4-EN-6-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Oct-4-EN-6-YN-1-OL involves its interaction with various molecular targets. The presence of multiple unsaturated bonds allows it to participate in a range of chemical reactions, including cycloaddition and radical reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-1-EN-3-OL: Another enynol with similar reactivity but different positional isomerism.
Pent-1-EN-3-OL: A shorter chain enynol with similar functional groups.
Propriétés
Numéro CAS |
113982-49-3 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
oct-4-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-5,9H,6-8H2,1H3 |
Clé InChI |
MNXUJKOKYJNQPH-UHFFFAOYSA-N |
SMILES canonique |
CC#CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


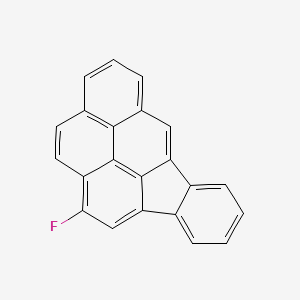
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
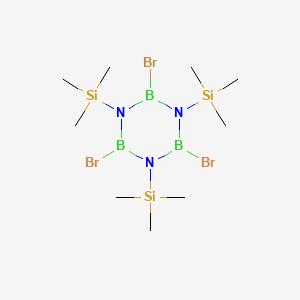
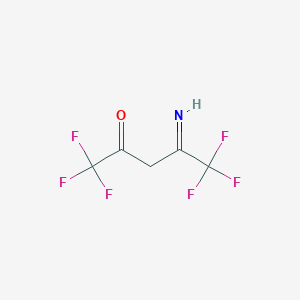
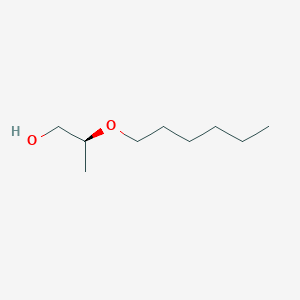
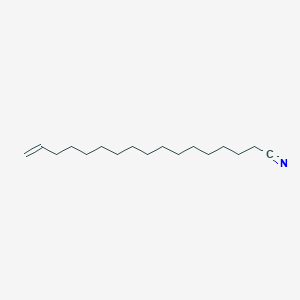

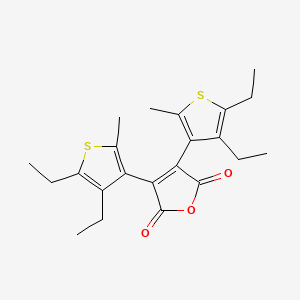
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
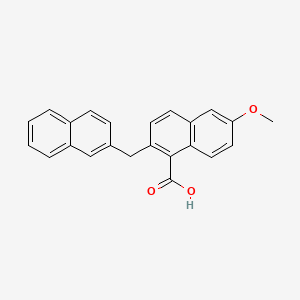
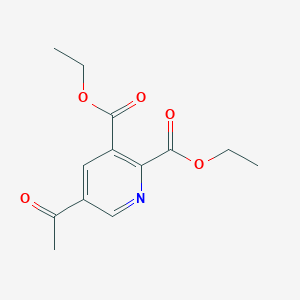
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
